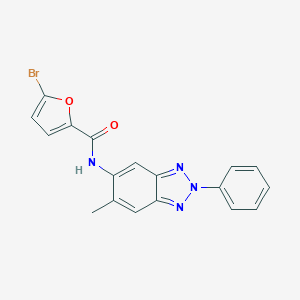
5-bromo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BMBF and has been synthesized using different methods. In
作用機序
The mechanism of action of BMBF involves the generation of ROS upon exposure to light. The ROS generated by BMBF can cause damage to cancer cells, leading to their destruction. BMBF has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of various diseases.
Biochemical and Physiological Effects:
BMBF has been found to have various biochemical and physiological effects. BMBF has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix (ECM) proteins. This inhibition of MMP activity may contribute to the anti-inflammatory properties of BMBF. BMBF has also been found to have antioxidant properties, which may contribute to its effectiveness in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of BMBF is its potent photosensitizing properties, which make it a promising candidate for use in PDT. BMBF has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its effectiveness in the treatment of various diseases. One of the main limitations of BMBF is its relatively high cost, which may limit its use in some research studies.
将来の方向性
There are several future directions for the research and development of BMBF. One of the main areas of research is the optimization of the synthesis method to reduce the cost of production. Another area of research is the development of new formulations of BMBF that can improve its bioavailability and effectiveness. Finally, further studies are needed to explore the potential applications of BMBF in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, BMBF is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMBF has been synthesized using different methods and has been found to have potent photosensitizing properties, anti-inflammatory properties, and antioxidant properties. BMBF has potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Further research is needed to optimize the synthesis method, develop new formulations, and explore the potential applications of BMBF in the treatment of various diseases.
合成法
The synthesis of BMBF has been achieved using different methods. One of the most common methods involves the reaction of 5-amino-2-furancarboxylic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid and 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure BMBF.
科学的研究の応用
BMBF has been found to have potential applications in various fields of scientific research. One of the most promising applications of BMBF is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment method that involves the use of photosensitizers to generate reactive oxygen species (ROS) upon exposure to light. BMBF has been found to be a potent photosensitizer that can be used in PDT to treat various types of cancers.
特性
分子式 |
C18H13BrN4O2 |
|---|---|
分子量 |
397.2 g/mol |
IUPAC名 |
5-bromo-N-(6-methyl-2-phenylbenzotriazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13BrN4O2/c1-11-9-14-15(22-23(21-14)12-5-3-2-4-6-12)10-13(11)20-18(24)16-7-8-17(19)25-16/h2-10H,1H3,(H,20,24) |
InChIキー |
XBJBSXWEGMQPDY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B251721.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B251722.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B251723.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251724.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)
![4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)